Calcium;chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calcium chloride is a chemical compound composed of calcium and chlorine atoms, with the chemical formula CaCl₂. It is a white, crystalline solid at room temperature and is highly soluble in water. Calcium chloride is widely used in various industries due to its hygroscopic nature, which means it can absorb moisture from the air. It is commonly used for de-icing roads, controlling dust, and as a preservative in foods .

Métodos De Preparación

Calcium chloride can be prepared through several methods:

-

Synthetic Routes and Reaction Conditions

Reaction with Hydrochloric Acid: Calcium chloride can be synthesized by reacting calcium carbonate (CaCO₃) with hydrochloric acid (HCl). The reaction produces calcium chloride, water, and carbon dioxide[ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Directly from Limestone: Calcium chloride can also be produced directly from limestone (CaCO₃) by reacting it with hydrochloric acid.

-

Industrial Production Methods

Análisis De Reacciones Químicas

Calcium chloride undergoes various chemical reactions:

-

Types of Reactions

Oxidation and Reduction: Calcium chloride does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

Substitution Reactions: Calcium chloride can participate in substitution reactions, such as the reaction with sodium carbonate (Na₂CO₃) to form calcium carbonate (CaCO₃) and sodium chloride (NaCl)[ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]

-

Common Reagents and Conditions

Reagents: Common reagents include hydrochloric acid, sodium carbonate, and calcium carbonate.

Conditions: These reactions typically occur at room temperature and under aqueous conditions.

-

Major Products

Aplicaciones Científicas De Investigación

Calcium chloride has numerous applications in scientific research:

Chemistry: It is used as a drying agent for gases and liquids due to its hygroscopic nature. It is also used in the preparation of calcium salts and as a reagent in various chemical reactions.

Biology: Calcium chloride is used to induce competence in bacterial cells, allowing them to uptake foreign DNA during transformation experiments.

Medicine: It is used in the treatment of hypocalcemia (low calcium levels in the blood) and as an antidote for magnesium sulfate overdose. It is also used in cardiac resuscitation to stabilize the heart muscle.

Industry: Calcium chloride is used for de-icing roads, controlling dust, and as a preservative in foods.

Mecanismo De Acción

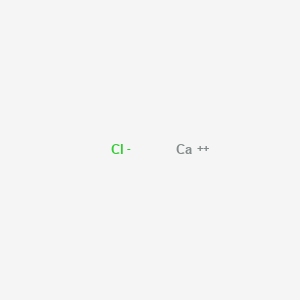

Calcium chloride exerts its effects through the dissociation of calcium and chloride ions in water. The calcium ions (Ca²⁺) play a crucial role in various physiological processes, including muscle contraction, neurotransmission, and blood coagulation. The chloride ions (Cl⁻) help maintain osmotic balance and acid-base homeostasis in the body .

Comparación Con Compuestos Similares

Calcium chloride can be compared with other similar compounds, such as:

Sodium Chloride (NaCl): Both compounds contain chloride ions, but sodium chloride is composed of sodium ions (Na⁺) instead of calcium ions.

Potassium Chloride (KCl): Similar to calcium chloride, potassium chloride contains chloride ions but with potassium ions (K⁺).

Magnesium Chloride (MgCl₂): This compound contains magnesium ions (Mg²⁺) and is used for de-icing, dust control, and as a supplement for magnesium deficiency.

Calcium chloride is unique due to its high solubility in water, hygroscopic nature, and its ability to provide calcium ions, which are essential for various biological functions.

Propiedades

Fórmula molecular |

CaCl+ |

|---|---|

Peso molecular |

75.53 g/mol |

Nombre IUPAC |

calcium;chloride |

InChI |

InChI=1S/Ca.ClH/h;1H/q+2;/p-1 |

Clave InChI |

FJBDAVVJAPUENG-UHFFFAOYSA-M |

SMILES canónico |

[Cl-].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]benzoic acid](/img/structure/B13909967.png)

![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)

![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)

![3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13910009.png)

![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)